molecular formula C36H46N4O8S2 B13901781 (2S,2'S)-2,2'-[[(2S,2'S)-1,1'-[(2S,2'S)-3,3'-Disulfanediylbis(2-methylpropanoyl)]bis(pyrrolidine-2,2'-carbonyl)]bis(azanediyl)]bis(3-phenylpropanoic Acid)

(2S,2'S)-2,2'-[[(2S,2'S)-1,1'-[(2S,2'S)-3,3'-Disulfanediylbis(2-methylpropanoyl)]bis(pyrrolidine-2,2'-carbonyl)]bis(azanediyl)]bis(3-phenylpropanoic Acid)

Cat. No.: B13901781
M. Wt: 726.9 g/mol
InChI Key: PJAMBMPNBZGCJI-QYCYNUJFSA-N
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Description

The compound “(2S,2’S)-2,2’-[[(2S,2’S)-1,1’-[(2S,2’S)-3,3’-Disulfanediylbis(2-methylpropanoyl)]bis(pyrrolidine-2,2’-carbonyl)]bis(azanediyl)]bis(3-phenylpropanoic Acid)” is a complex organic molecule characterized by its multiple chiral centers and disulfide bonds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the formation of disulfide bonds and the incorporation of pyrrolidine and phenylpropanoic acid moieties. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the correct stereochemistry at each chiral center.

Industrial Production Methods

Industrial production of such complex molecules may involve automated synthesis using advanced techniques like solid-phase peptide synthesis (SPPS) or flow chemistry. These methods allow for the efficient and scalable production of the compound while maintaining high purity and yield.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The disulfide bonds can be oxidized to form sulfoxides or sulfones.

    Reduction: The disulfide bonds can be reduced to thiols.

    Substitution: The phenylpropanoic acid moieties can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Electrophiles like halogens or nitro groups in the presence of Lewis acids.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiols.

    Substitution: Formation of substituted phenylpropanoic acids.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules like proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties such as conductivity or biocompatibility.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its interaction with specific molecular targets. For example, in medicinal applications, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The disulfide bonds can also play a role in redox reactions, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (2S,2’S)-2,2’-[[(2S,2’S)-1,1’-[(2S,2’S)-3,3’-Disulfanediylbis(2-methylpropanoyl)]bis(pyrrolidine-2,2’-carbonyl)]bis(azanediyl)]bis(3-phenylpropanoic Acid)
  • (2S,2’S)-2,2’-[[(2S,2’S)-1,1’-[(2S,2’S)-3,3’-Disulfanediylbis(2-methylpropanoyl)]bis(pyrrolidine-2,2’-carbonyl)]bis(azanediyl)]bis(3-phenylpropanoic Acid)

Uniqueness

This compound’s uniqueness lies in its specific stereochemistry and the presence of disulfide bonds, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it valuable for specific applications.

Properties

Molecular Formula

C36H46N4O8S2

Molecular Weight

726.9 g/mol

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-3-[[(2S)-3-[(2S)-2-[[(1S)-1-carboxy-2-phenylethyl]carbamoyl]pyrrolidin-1-yl]-2-methyl-3-oxopropyl]disulfanyl]-2-methylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C36H46N4O8S2/c1-23(33(43)39-17-9-15-29(39)31(41)37-27(35(45)46)19-25-11-5-3-6-12-25)21-49-50-22-24(2)34(44)40-18-10-16-30(40)32(42)38-28(36(47)48)20-26-13-7-4-8-14-26/h3-8,11-14,23-24,27-30H,9-10,15-22H2,1-2H3,(H,37,41)(H,38,42)(H,45,46)(H,47,48)/t23-,24-,27+,28+,29+,30+/m1/s1

InChI Key

PJAMBMPNBZGCJI-QYCYNUJFSA-N

Isomeric SMILES

C[C@H](CSSC[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)O

Canonical SMILES

CC(CSSCC(C)C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)O)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)O

Origin of Product

United States

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